molecular formula C10H9NO3 B142933 Methyl 3-(cyanomethoxy)benzoate CAS No. 153938-40-0

Methyl 3-(cyanomethoxy)benzoate

Cat. No.: B142933
CAS No.: 153938-40-0
M. Wt: 191.18 g/mol
InChI Key: NDUSYQITXZHUGU-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethoxy)benzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethoxy group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Methyl 3-(cyanomethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-(cyanomethoxy)benzoate involves the reaction of methyl 3-hydroxybenzoate with bromoacetonitrile in the presence of potassium carbonate. The reaction is typically carried out in acetone at 60°C for 4 hours. The product is then purified using silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyanomethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyanomethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-(cyanomethoxy)benzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of methyl 3-(cyanomethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • Methyl 3-(cyanomethyl)benzoate
  • Methyl 3-(methoxy)benzoate
  • Methyl 3-(hydroxy)benzoate

Comparison: Methyl 3-(cyanomethoxy)benzoate is unique due to the presence of both a cyanomethoxy group and an ester group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the cyanomethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSYQITXZHUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565361
Record name Methyl 3-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153938-40-0
Record name Methyl 3-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (5.00 g, 32.9 mmol) in acetone (60 mL) were added bromoacetonitrile (2.63 mL, 39.4 mmol) and potassium carbonate (6.81 g, 49.3 mmol), and the mixture was stirred at 60° C. for 4 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution (100 mL), and the mixture was extracted with ethyl acetate (100 mL, 30 mL). The combined organic layer was washed with saturated brine (10 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (ethyl acetate/n-hexane=10/90→20/80), and the fraction containing the object product was concentrated under reduced pressure to give the title compound (5.43 g, 86%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxybenzoate (10.00 g, 65.72 mmol) was dissolved in dimethylformamide (100 ml). With stirring the solution under ice-cooling, potassium carbonate (13.63 g, 98.58 mmol) and chloroacetonitrile (4.99 ml, 78.86 mmol) were added in that order, and the mixture was stirred at room temperature for 12 hours. The reaction solution was poured into ice-water and the crystals precipitated were collected by filtration. The resulting crystals were dissolved in chloroform, and the solution was washed with 5% potassium carbonate aqueous solution, 10% citric acid aqueous solution and brine in that order, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. By crystallizing the resulting residue from diethyl etherhexane, methyl 3-cyanomethoxybenzoate (811.80 g, 94%) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.63 g
Type
reactant
Reaction Step Two
Quantity
4.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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